Bienvenue dans la boutique en ligne BenchChem!

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine

sigma receptor pharmacology sigma-2 selective ligands CNS drug discovery

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine (CAS 69389-14-6), also named 4-phenyl-2-(piperazin-1-yl)thiazole, is a heterocyclic building block combining a 4-phenylthiazole core with a piperazine moiety. It is classified as a sigma receptor ligand with documented affinity for both sigma-1 and sigma-2 subtypes.

Molecular Formula C13H15N3S
Molecular Weight 245.35 g/mol
CAS No. 69389-14-6
Cat. No. B1606503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenyl-1,3-thiazol-2-yl)piperazine
CAS69389-14-6
Molecular FormulaC13H15N3S
Molecular Weight245.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2
InChIKeyMNLMZCDODDGFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenyl-1,3-thiazol-2-yl)piperazine (CAS 69389-14-6): Scientific Procurement Evidence Guide for the Phenylthiazolyl-Piperazine Scaffold


1-(4-Phenyl-1,3-thiazol-2-yl)piperazine (CAS 69389-14-6), also named 4-phenyl-2-(piperazin-1-yl)thiazole, is a heterocyclic building block combining a 4-phenylthiazole core with a piperazine moiety. It is classified as a sigma receptor ligand with documented affinity for both sigma-1 and sigma-2 subtypes [1]. This compound serves as a foundational scaffold in medicinal chemistry programs targeting central nervous system disorders, infectious diseases, and inflammatory conditions [2]. Unlike simpler N-phenylpiperazines, the thiazole ring introduces distinct electronic and steric features that modulate receptor binding profiles and physicochemical properties critical for downstream lead optimization [3].

Why 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine Cannot Be Replaced by Generic N-Phenylpiperazine or Haloperidol Analogs


Substituting 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine with a generic N-phenylpiperazine (lacking the thiazole ring) or a butyrophenone such as haloperidol eliminates the unique sigma-2-preferring selectivity signature of this scaffold. The 4-phenylthiazole group contributes specific π-π stacking interactions and hydrogen-bonding capacity that cannot be replicated by a simple phenyl substituent on the piperazine nitrogen [1]. Haloperidol, while ~146-fold more potent at sigma-1 (Ki = 1.7 nM versus 248 nM), binds both sigma-1 and dopamine D2 receptors with equal affinity (Ki = 2.8 nM at both), creating a polypharmacology profile that is undesirable for sigma-2-selective probe development [2]. The target compound's sigma-2/sigma-1 selectivity ratio of approximately 10.8-fold, in the opposite direction to haloperidol's sigma-1/sigma-2 ratio of 7.6-fold, represents a qualitatively distinct biological starting point that cannot be achieved by dose adjustment of a non-selective alternative [3].

Quantitative Differentiation Evidence for 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine Versus Closest Analogs


Sigma-2 Receptor Preferential Binding: 10.8-Fold Selectivity Over Sigma-1 Versus Haloperidol's Inverse 7.6-Fold Sigma-1 Preference

The target compound displays a sigma-2-preferring binding profile (sigma-1 Ki = 248 nM; sigma-2 Ki = 23 nM) that is qualitatively opposite to the reference sigma ligand haloperidol (sigma-1 Ki = 1.7 nM; sigma-2 Ki = 13 nM). While haloperidol exhibits approximately 7.6-fold selectivity for sigma-1 over sigma-2, the target compound shows approximately 10.8-fold selectivity for sigma-2 over sigma-1 [1][2]. This represents a complete inversion of subtype preference, making the compound a sigma-2-biased starting scaffold rather than a sigma-1-biased one. Additionally, haloperidol binds dopamine D2 receptors with equal affinity to sigma receptors (Ki = 2.8 nM), whereas the target compound, based on class SAR, is expected to have significantly lower dopaminergic liability due to the absence of the butyrophenone pharmacophore [3].

sigma receptor pharmacology sigma-2 selective ligands CNS drug discovery tumor targeting

Thiazole Ring as Determinant of Acetylcholinesterase Inhibitory Activity: Class SAR Demonstrates 5-Fold Potency Gain Over Donepezil in Optimized Analogs

The thiazole-piperazine scaffold to which the target compound belongs has produced acetylcholinesterase (AChE) inhibitors with substantially greater potency than the clinical standard donepezil. In a study of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, compound 5o achieved an AChE IC50 of 0.011 µM compared to donepezil's IC50 of 0.054 µM, representing an approximately 5-fold improvement in potency [1]. At 0.1 µM concentration, the most active compounds (5n, 5o, 5p) exhibited 96.44%, 99.83%, and 89.70% AChE inhibition rates respectively. Critically, these compounds showed no notable inhibitory activity against butyrylcholinesterase (BChE), providing AChE selectivity that the target compound's scaffold can confer upon further elaboration [2]. The unsubstituted parent compound serves as the essential starting point for installing the N-(2-methylthiazol-4-yl)phenylacetamide side chain that drives this activity enhancement.

acetylcholinesterase inhibition Alzheimer's disease thiazole-piperazine SAR donepezil analogs

Structural Differentiation from 1-Phenylpiperazine: The 4-Phenylthiazole Group Introduces Dual Hydrogen-Bond Acceptors and Extended π-Surface Unavailable to Simple N-Phenylpiperazines

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine differs fundamentally from 1-phenylpiperazine (CAS 92-54-6) by incorporating a 4-phenylthiazole ring at the 2-position. This substitution replaces a single N-phenyl group with an extended heteroaromatic system containing both a thiazole nitrogen and sulfur atom capable of serving as hydrogen-bond acceptors [1]. In the context of sigma receptor binding, thiazole-based sigma-1 ligands have been systematically studied, revealing that C-H arylation at the thiazole 5-position can tune sigma-1 affinity and sigma-1/sigma-2 selectivity through specific molecular interactions [2]. In dopamine D3/D2 selectivity studies, 4-thiazolylphenyl fluoride-substituted N-phenylpiperazine analogs achieved up to approximately 500-fold D3 versus D2 binding selectivity (compound 6a, D3 Ki = 1.4 nM), demonstrating that the thiazolylphenyl extension is critical for subtype-selective receptor engagement that cannot be achieved with unsubstituted phenylpiperazine [3].

structure-activity relationship molecular recognition scaffold differentiation medicinal chemistry

Anti-Inflammatory Activity in Thiazolyl-Phenylpiperazines: 44-74.1% Edema Inhibition Establishes Baseline for Scaffold Optimization

A series of thiazolyl-N-phenyl piperazines closely related to the target compound were evaluated for anti-inflammatory activity using the carrageenin-induced mouse paw edema model. The studied compounds exhibited potent anti-inflammatory effects with inhibition ranging from 44% to 74.1% [1]. The anti-inflammatory activity was found to be modulated by structural characteristics of the synthesized compounds, with lipophilicity (expressed as RM values, theoretical clog P, and logPsk) influencing the magnitude of effect. This establishes the thiazolyl-phenylpiperazine chemotype as a non-acidic anti-inflammatory scaffold, distinct from classical acidic NSAIDs that carry gastrointestinal liability due to their carboxylic acid moieties [2]. The target compound, as the unsubstituted parent of this series, provides the core scaffold upon which the amide-linked side chains conferring anti-inflammatory activity are installed. The measured lipophilicity-activity relationships enable rational procurement of the parent scaffold for systematic SAR expansion.

anti-inflammatory COX inhibition phenylpiperazine SAR carrageenin-induced edema

Antimicrobial SAR Platform: Phenylthiazole-Piperazine Hybrids Active Against Drug-Resistant Staphylococcus aureus at MIC Values as Low as 0.39 µg/mL

The phenylthiazole scaffold, of which the target compound is the simplest piperazine-containing representative, has been extensively investigated as an anti-MRSA pharmacophore. Piperazinyl-containing biphenylthiazole derivatives achieved MIC values as low as 0.39 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) [1]. In a broader antimicrobial screen of 58 synthetic compounds across four chemical classes, arylpiperazines (compounds 18, 20, 26, 27, and 29) and an aminothiazole derivative (compound 50) emerged as potent broad-spectrum antimicrobials with MICs of 12.5–15.6 µg/mL against clinically relevant bacteria and fungi, accompanied by favorable in vitro pharmacokinetic profiles including high gastrointestinal permeability and metabolic stability in human liver microsomes [2]. Phenylthiazole derivatives bearing cyclic amines at the phenyl-4 position were superior to vancomycin in eliminating intracellular MRSA within infected macrophages and disrupting mature MRSA biofilms, highlighting the unique ability of the phenylthiazole-piperazine chemotype to address persistent intracellular and biofilm-protected infections [3].

antimicrobial resistance MRSA phenylthiazole biofilm disruption

Dual Cholinesterase Selectivity and Physicochemical Differentiation: AChE-Selective Inhibition with CNS Drug-Like Properties Predicted In Silico

Thiazole-piperazine sulphonamide hybrids derived from the target compound's core scaffold demonstrated augmented AChE inhibition with strong selectivity over butyrylcholinesterase (BChE), a feature not shared by non-thiazole piperazines. Three analogs (8c, 8e, 8g) achieved AChE IC50 values of 2.52 ± 0.92, 2.99 ± 0.01, and 2.14 ± 0.02 µM respectively with significant AChE/BChE selectivity [1]. Molecular docking confirmed dual-site binding at both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, characteristic of mixed-type inhibition. In silico ADMET prediction studies revealed that these thiazole-piperazine derivatives satisfied all characteristics of central nervous system (CNS)-acting drugs, including appropriate lipophilicity and blood-brain barrier permeability [2]. Furthermore, active compounds were nontoxic and highly neuroprotective against H2O2-induced cell death in SK-N-SH neuronal cell lines. This dual binding mode and CNS drug-likeness profile contrasts with simpler piperazine scaffolds that typically lack the extended aromatic surface required for simultaneous CAS/PAS engagement.

acetylcholinesterase selectivity butyrylcholinesterase CNS drug-likeness ADMET prediction

High-Value Application Scenarios for 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine Procurement


Sigma-2 Receptor Probe Development for Oncology Imaging and Targeted Therapy

The compound's sigma-2-preferring binding profile (Ki = 23 nM at sigma-2 vs. 248 nM at sigma-1 in human receptors) makes it an appropriate starting scaffold for developing sigma-2-selective molecular probes. Sigma-2 receptors are overexpressed in a variety of solid tumors, and selective sigma-2 ligands can serve as both diagnostic imaging agents and antiproliferative therapeutics [1]. The scaffold's 10.8-fold sigma-2/sigma-1 selectivity, opposite to haloperidol's sigma-1 preference, provides a differentiated vector for lead optimization through late-stage C-H arylation at the thiazole 5-position, a strategy validated for tuning sigma receptor affinity and selectivity [2].

Acetylcholinesterase Inhibitor Lead Generation for Alzheimer's Disease Drug Discovery

The thiazole-piperazine core has produced AChE inhibitors (e.g., compound 5o) with IC50 values of 0.011 µM, approximately 5-fold more potent than donepezil (IC50 = 0.054 µM), while maintaining AChE selectivity over BChE [1]. The scaffold enables dual binding at both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, a mixed-type inhibition mechanism associated with disease-modifying potential beyond symptomatic treatment [2]. Procurement of the parent compound enables systematic elaboration at the piperazine N-4 position and thiazole C-5 position to optimize potency, CNS penetration, and neuroprotective properties.

Anti-MRSA Agent Development with Intracellular and Biofilm Activity

Phenylthiazole derivatives incorporating piperazine side chains have demonstrated MIC values as low as 0.39 µg/mL against MRSA and VRSA clinical isolates, with superior intracellular bacterial clearance and biofilm disruption compared to vancomycin [1]. The scaffold's ability to penetrate macrophages and disrupt mature staphylococcal biofilms addresses two major limitations of current anti-MRSA therapy. The target compound provides the minimal phenylthiazole-piperazine pharmacophore for constructing focused compound libraries aimed at optimizing antibacterial potency, oral bioavailability, and metabolic stability [2].

Non-Acidic Anti-Inflammatory Scaffold Optimization

Thiazolyl-N-phenyl piperazine amide derivatives exhibit anti-inflammatory activity of 44–74.1% in the carrageenin-induced paw edema model without the carboxylic acid moiety that causes GI toxicity in classical NSAIDs [1]. The target compound serves as the core scaffold for structure-activity relationship studies correlating lipophilicity parameters (RM values, clog P, logPsk) with anti-inflammatory potency, enabling rational design of basic, non-acidic anti-inflammatory agents with improved gastrointestinal safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.